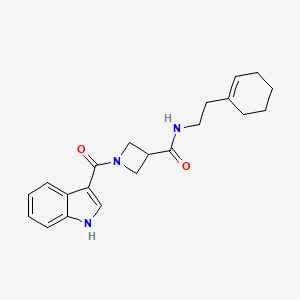
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- 1H-indole-3-carbonyl group: A planar aromatic system with hydrogen-bonding capacity, often associated with receptor-binding interactions (e.g., serotonin receptors) .
- N-(2-(cyclohex-1-en-1-yl)ethyl) substituent: A lipophilic cyclohexenyl group connected via an ethyl linker, which may enhance membrane permeability and modulate pharmacokinetics .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes requiring rigid, heterocyclic scaffolds.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(22-11-10-15-6-2-1-3-7-15)16-13-24(14-16)21(26)18-12-23-19-9-5-4-8-17(18)19/h4-6,8-9,12,16,23H,1-3,7,10-11,13-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLFURSOOWHFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an indole moiety, an azetidine ring, and a cyclohexene group. The molecular formula is , with a molecular weight of approximately 312.46 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Structural Formula
Research indicates that compounds with indole and azetidine structures often exhibit diverse biological activities, including:
- Enzyme Inhibition : Indole derivatives have been shown to inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in neurological functions and diseases such as Alzheimer's disease. The compound's ability to activate specific CA isoforms may enhance cognitive functions and memory retention by modulating CO2/HCO3− levels in the brain .
- Neuroprotective Effects : The indole scaffold is recognized for its neuroprotective properties. Studies suggest that compounds similar to this compound can promote the release of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .
Pharmacological Effects
The compound has been evaluated for several pharmacological effects:
- Antidepressant Activity : Some indole derivatives have demonstrated antidepressant-like effects in animal models. The modulation of serotonergic pathways may contribute to this activity, suggesting potential therapeutic applications for mood disorders.
- Anti-inflammatory Properties : Compounds containing the indole structure are often associated with anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Neuroprotective Effects in Alzheimer’s Models
A study investigated the effects of this compound on cognitive decline in Alzheimer’s disease models. The results indicated that the compound significantly improved memory retention and reduced neuroinflammation markers compared to control groups .
Study 2: Enzyme Activation Profile
Another research project focused on the enzyme activation profile of similar indole-based derivatives. It was found that certain compounds effectively activated carbonic anhydrases, enhancing cognitive functions in aged rats. This suggests that this compound may have similar beneficial effects on cognitive health .
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Insight: The azetidine core in the target compound offers a balance between rigidity and metabolic stability, contrasting with larger rings like pyridopyrimidinones, which may exhibit better π-stacking but poorer bioavailability .
Aromatic and Substituent Groups
Cyclohexenyl-Containing Derivatives
Key Insight : The ethyl-linked cyclohexenyl group in the target compound optimizes lipophilicity without compromising solubility, unlike fluorinated analogs, which may face metabolic challenges .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:
- CNS Targeting : Indole derivatives often exhibit affinity for serotonin or dopamine receptors .
- Metabolic Stability : The azetidine core may resist cytochrome P450 oxidation better than piperidine or pyrrolidine analogs .
- Toxicity Risks: Cyclohexenyl groups in related compounds (e.g., synthetic cannabinoids) have been associated with neurotoxicity, necessitating rigorous safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


